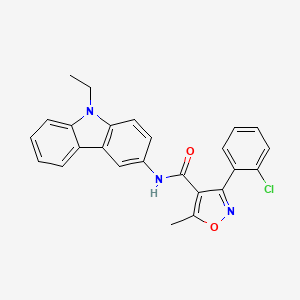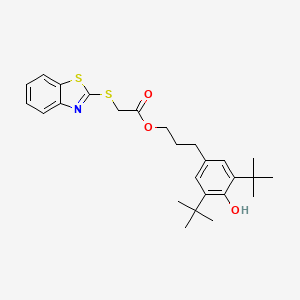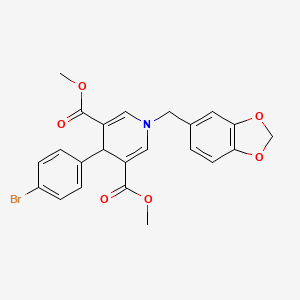![molecular formula C23H22ClN3O2S B4610861 5-[4-(allyloxy)benzylidene]-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4610861.png)
5-[4-(allyloxy)benzylidene]-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
5-[4-(allyloxy)benzylidene]-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 440.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.1121258 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
The synthesis and evaluation of novel compounds with potential antimicrobial properties have been a significant area of research. For example, the study on the synthesis of new 1,2,4-triazole derivatives revealed that some compounds possess good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010). Similarly, research on pyridine derivatives has shown variable and modest antimicrobial activity against bacteria and fungi, indicating their usefulness in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antiangiogenic Effects
Several studies have focused on the anticancer and antiangiogenic effects of novel compounds. For instance, research on 5-aryl-1,3,4-thiadiazole-based compounds revealed their cytotoxic potential against cancer cell lines and their ability to induce apoptotic cell death (El-Masry et al., 2022). Another study on thioxothiazolidin-4-one derivatives demonstrated their in vivo anticancer and antiangiogenic effects against a mouse tumor model, offering promising candidates for anticancer therapy (Chandrappa et al., 2010).
Anti-inflammatory and Analgesic Properties
The synthesis and evaluation of compounds for their anti-inflammatory and analgesic properties have also been an area of interest. A study on thiazolopyrimidine derivatives highlighted their significant antinociceptive and anti-inflammatory activities, presenting them as potential therapeutic agents for pain and inflammation management (Selvam et al., 2012).
Physicochemical Properties and Biological Interactions
Understanding the physicochemical properties and biological interactions of compounds is crucial for their development as therapeutic agents. For example, a novel antifungal compound of the 1,2,4-triazole class was characterized, with its solubility in various solvents measured, providing insights into its potential adsorption and delivery pathways (Volkova, Levshin, & Perlovich, 2020). Additionally, the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor was studied, contributing to the understanding of receptor-ligand interactions (Shim et al., 2002).
Eigenschaften
IUPAC Name |
(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-2-14-29-20-8-6-17(7-9-20)15-21-22(28)25-23(30-21)27-12-10-26(11-13-27)19-5-3-4-18(24)16-19/h2-9,15-16H,1,10-14H2/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCALERRPQOEXOG-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B4610783.png)
![N-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4610787.png)
![2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazol-5-yl)carbamate](/img/structure/B4610793.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4610814.png)


![2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4610825.png)
![1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4610831.png)
![2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4610835.png)

![3-allyl-2-(propylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4610839.png)
![(3-chlorophenyl)[1-(3-furoyl)-3-piperidinyl]methanone](/img/structure/B4610847.png)
